![molecular formula C22H21NO5S B285009 4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B285009.png)
4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}-1-naphthyl acetate, commonly known as DAN, is a chemical compound used in scientific research. It is a potent inhibitor of the enzyme histone deacetylase, which plays a crucial role in gene expression and regulation.
Mechanism of Action
DAN works by binding to the active site of histone deacetylase, preventing it from removing acetyl groups from histone proteins. This results in increased acetylation of histones, which leads to changes in chromatin structure and gene expression.
Biochemical and Physiological Effects:
DAN has been shown to have a variety of biochemical and physiological effects. It can induce differentiation and apoptosis in cancer cells, as well as promote neuroprotection and synaptic plasticity in the brain. It has also been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using DAN in lab experiments is its potency as a histone deacetylase inhibitor. This allows for lower concentrations to be used, reducing the risk of non-specific effects. However, DAN can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving DAN. One area of interest is its potential use in combination with other drugs for cancer treatment. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanisms of action of DAN and its effects on gene expression and regulation.
In conclusion, DAN is a valuable tool in scientific research for studying the role of histone deacetylase in gene expression and regulation. Its potency as a histone deacetylase inhibitor and its variety of biochemical and physiological effects make it a promising candidate for future research in cancer treatment and neurodegenerative diseases.
Synthesis Methods
DAN can be synthesized using a multi-step process involving the reaction of 2,4-dimethylphenylsulfonyl chloride with 1-naphthol to form 2,4-dimethylphenylsulfonate-1-naphthol. This compound is then reacted with acetic anhydride to form DAN.
Scientific Research Applications
DAN is used in scientific research as a tool to study the role of histone deacetylase in gene expression and regulation. Histone deacetylase inhibitors have been shown to have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and other conditions.
Properties
Molecular Formula |
C22H21NO5S |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
[4-[acetyl-(2,4-dimethylphenyl)sulfonylamino]naphthalen-1-yl] acetate |
InChI |
InChI=1S/C22H21NO5S/c1-14-9-12-22(15(2)13-14)29(26,27)23(16(3)24)20-10-11-21(28-17(4)25)19-8-6-5-7-18(19)20/h5-13H,1-4H3 |
InChI Key |
BDZBCVXSVFSCLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C2=CC=C(C3=CC=CC=C32)OC(=O)C)C(=O)C)C |
solubility |
4.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


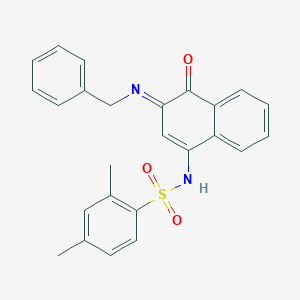
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)

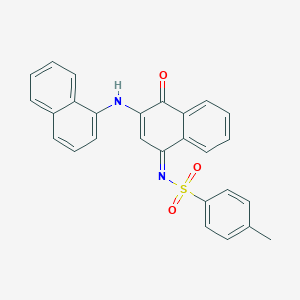
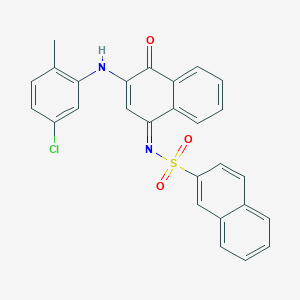

![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)
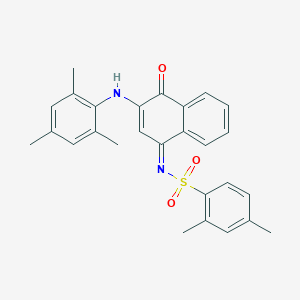
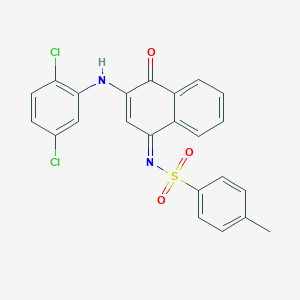
![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![4-bromo-N-(4-methylbenzoyl)-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284943.png)
![N-[(4-chlorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbenzamide](/img/structure/B284944.png)
![1,3-bis[(2,4,5-trichlorophenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284949.png)
![1,3-bis[(4-ethoxyphenyl)sulfonyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B284951.png)
